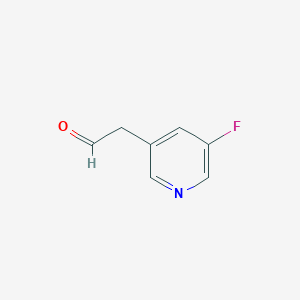

2-(5-Fluoropyridin-3-yl)acetaldehyde

Description

2-(5-Fluoropyridin-3-yl)acetaldehyde is a fluorinated pyridine derivative featuring an aldehyde functional group (-CHO) attached to the 3-position of a 5-fluoropyridine ring. The fluorine atom at the 5-position of the pyridine ring enhances lipophilicity and electronic effects, which may influence reactivity and biological activity.

Properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYAEXIGKLLVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyridin-3-yl)acetaldehyde typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another method involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on factors such as yield, purity, and scalability. The use of continuous flow reactors and advanced fluorination technologies can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom in the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: Formation of 2-(5-Fluoropyridin-3-yl)acetic acid.

Reduction: Formation of 2-(5-Fluoropyridin-3-yl)ethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :

2-(5-Fluoropyridin-3-yl)acetaldehyde is being explored as a lead compound for the development of new pharmaceuticals. Its structural features may enhance its binding affinity to biological targets, leading to increased efficacy in therapeutic applications. Research indicates potential activity against various diseases, including cancer and bacterial infections.

Case Studies :

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the formation of covalent bonds with nucleophilic residues in enzymes, potentially disrupting critical cellular processes.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial properties, with findings suggesting that the fluorine substitution may enhance its interaction with microbial targets.

Chemical Synthesis

Building Block for Complex Molecules :

this compound serves as a crucial intermediate in the synthesis of various complex fluorinated compounds. Its aldehyde functional group allows for further modifications and derivatizations, facilitating the creation of diverse chemical entities.

Synthesis Methods :

The synthesis of this compound can be achieved through several methods, including:

- Direct Fluorination : Utilizing specialized fluorinating agents under controlled conditions to introduce the fluorine atom into the pyridine ring.

- Aldol Condensation Reactions : Employing traditional organic synthesis techniques to form the aldehyde group while maintaining the integrity of the pyridine structure.

Material Science

Polymer Chemistry :

The unique properties of this compound make it suitable for applications in polymer science. Its ability to participate in polymerization reactions can lead to the development of new materials with enhanced thermal and mechanical properties.

Comparative Analysis Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceuticals | Anticancer and antimicrobial activities |

| Chemical Synthesis | Intermediate for complex molecules | Versatile building block for drug discovery |

| Material Science | Use in polymer chemistry | Creation of advanced materials |

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Key Findings:

Functional Group Influence :

- The aldehyde group in this compound confers high reactivity, enabling participation in condensation or nucleophilic addition reactions. In contrast, the carboxylic acid derivative (2-(5-Fluoropyridin-3-yl)acetic acid) is more polar and suited for salt formation or conjugation .

- The ethyl ester analog (Ethyl 2-(5-fluoropyridin-3-yl)acetate) offers enhanced stability, making it a practical intermediate in multi-step syntheses .

Halogen Effects :

- Replacing fluorine with bromine in 2-(2-Bromopyridin-3-yl)acetaldehyde introduces a heavier halogen, altering electronic properties and reactivity. Bromine’s lower electronegativity compared to fluorine may facilitate nucleophilic aromatic substitution, expanding utility in cross-coupling reactions .

Biological Activity: Cyclohexylidene acetaldehydes like (Z/E)-DMCHA are established insect pheromones, suggesting that fluoropyridine-based aldehydes could similarly interact with biological receptors.

Structural Analogs in Drug Design: Amino-substituted derivatives (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol) demonstrate the role of auxiliary functional groups in modulating bioactivity. The amino group enables hydrogen bonding, a feature absent in the target aldehyde but critical for target binding in pharmaceuticals .

Biological Activity

2-(5-Fluoropyridin-3-yl)acetaldehyde is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The presence of a fluorine atom and an aldehyde group in its structure can significantly influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 141.13 g/mol. The structure features a pyridine ring substituted with a fluorine atom at the 5-position and an acetaldehyde functional group at the 2-position, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Binding Affinity : The fluorine atom enhances the compound's binding affinity to various enzymes and receptors, which can modulate biochemical pathways.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzymatic activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including L1210 mouse leukemia cells. The compound displayed IC(50) values in the nanomolar range, suggesting potent anticancer activity .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems could be beneficial in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : A study conducted on L1210 mouse leukemia cells demonstrated that treatment with this compound resulted in significant apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

- Case Study 2 : In a model examining neuroprotective effects, researchers found that administration of this compound reduced oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-(4-Fluoropyridin-2-yl)acetaldehyde | Different position of fluorine | Varies in reactivity and biological properties |

| 2-(3-Fluoropyridin-2-yl)acetaldehyde | Fluorine at a different position | Exhibits antimicrobial and anticancer properties |

| Acetaldehyde | Lacks fluorine | Less reactive; primarily known for toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.